Vipoglanstat
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Overview
Description
Vipoglanstat is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This compound has been studied for its potential to modulate inflammatory pain by decreasing prostaglandin E2 (PGE2) and increasing prostacyclin biosynthesis . It has shown promise in various clinical trials, particularly in the treatment of systemic sclerosis-related Raynaud’s phenomenon .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vipoglanstat is synthesized through a series of chemical reactions involving the formation of a carboxamide structure. The synthesis typically involves the following steps:
Formation of the benzimidazole core: This step involves the reaction of 2,6-dichloro-3-nitroaniline with 2,2-dimethylpropionyl chloride to form a nitrobenzimidazole intermediate.
Reduction of the nitro group: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Formation of the carboxamide: The amine is then reacted with 2,2-difluoroethanol and 1-methyl-1H-benzoimidazole-5-carboxylic acid to form the final carboxamide structure.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Vipoglanstat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as substituted benzimidazoles and carboxamides .
Scientific Research Applications
Chemistry: Used as a model compound for studying the inhibition of microsomal prostaglandin E synthase-1.
Biology: Investigated for its effects on inflammatory pathways and cellular responses.
Medicine: Studied in clinical trials for the treatment of systemic sclerosis-related Raynaud’s phenomenon and other inflammatory conditions.
Industry: Potential applications in the development of anti-inflammatory drugs and pain management therapies
Mechanism of Action
Vipoglanstat exerts its effects by inhibiting microsomal prostaglandin E synthase-1 (mPGES-1). This inhibition leads to a decrease in the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator, and an increase in the production of prostacyclin, which has anti-inflammatory properties. The molecular targets and pathways involved include the arachidonic acid pathway and the cyclooxygenase (COX) pathway .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for pain relief and inflammation.
Rofecoxib: Another COX-2 inhibitor with similar applications.
Meloxicam: A nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Uniqueness of Vipoglanstat
This compound is unique in its selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), which allows for a more targeted approach to reducing inflammation without the gastrointestinal side effects commonly associated with COX inhibitors. This specificity makes this compound a promising candidate for the treatment of inflammatory conditions with fewer side effects .
Properties
CAS No. |
1360622-01-0 |
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Molecular Formula |
C30H34Cl2F5N5O3 |
Molecular Weight |
678.5 g/mol |
IUPAC Name |
2-[2,6-dichloro-3-[(2,2-dimethylpropanoylamino)methyl]anilino]-6-(2,2-difluoroethoxy)-1-methyl-N-[4-(trifluoromethyl)cyclohexyl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C30H34Cl2F5N5O3/c1-29(2,3)27(44)38-13-15-5-10-19(31)25(24(15)32)41-28-40-20-11-18(22(45-14-23(33)34)12-21(20)42(28)4)26(43)39-17-8-6-16(7-9-17)30(35,36)37/h5,10-12,16-17,23H,6-9,13-14H2,1-4H3,(H,38,44)(H,39,43)(H,40,41) |
InChI Key |
PFORUFFGGNOLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=C(C(=C(C=C1)Cl)NC2=NC3=C(N2C)C=C(C(=C3)C(=O)NC4CCC(CC4)C(F)(F)F)OCC(F)F)Cl |
Origin of Product |
United States |
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